1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea
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Overview
Description
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiourea group, a phenyldiazenyl group, and a dioxidotetrahydrothiophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea typically involves multiple steps. The process begins with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the phenyldiazenyl group, and finally, the incorporation of the thiourea group. Common reagents used in these reactions include sulfur-containing compounds, diazonium salts, and thiourea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group but differ in their other functional groups.
Thiourea derivatives: Compounds with similar thiourea groups but different substituents on the aromatic ring.
Uniqueness
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Properties
CAS No. |
507454-68-4 |
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Molecular Formula |
C18H20N4O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenyldiazenylphenyl)thiourea |
InChI |
InChI=1S/C18H20N4O2S2/c1-18(11-12-26(23,24)13-18)20-17(25)19-14-7-9-16(10-8-14)22-21-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,25) |
InChI Key |
SVNYLIZFZNMVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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